molecular formula C12H17N5O4 B1301308 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 626223-48-1

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

Cat. No.: B1301308
CAS No.: 626223-48-1
M. Wt: 295.29 g/mol
InChI Key: SLQFUXWZUXEQSX-UHFFFAOYSA-N
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Description

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of two morpholine groups attached to the triazine ring, along with a carboxylic acid functional group

Mechanism of Action

Target of Action

It is known that the compound has distinct molecular features that allow for the development of targeted therapies addressing a spectrum of health conditions, from neurological disorders to metabolic diseases .

Mode of Action

The mode of action of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid involves the formation of active esters. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of carboxylic acid derivatives. The compound plays a role in the formation of active esters, which are highly reactive and can undergo nucleophilic attacks .

Pharmacokinetics

It is known that the compound has a molecular weight of 29529 g/mol , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

It is known that the compound can inhibit the tyrosine kinase domain of cell-surface receptors .

Biochemical Analysis

Biochemical Properties

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the activation of carboxylic acids. It forms highly reactive esters that can undergo nucleophilic attacks by amines, alcohols, or other nucleophiles . This compound interacts with enzymes and proteins, facilitating the formation of amide bonds, which are crucial in peptide synthesis .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways and gene expression by modifying the activity of specific enzymes and proteins . This compound can alter cellular metabolism by facilitating the synthesis of peptides and other biomolecules, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of active esters from carboxylic acids. These esters are highly reactive and can undergo nucleophilic attacks, leading to the formation of amide bonds . This process is essential for peptide synthesis and other biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, ensuring its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound plays a crucial role in the synthesis of peptides and other biomolecules, impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring its availability for biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct this compound to particular organelles, enhancing its function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, amides, esters, and other functionalized compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid is unique due to the presence of two morpholine groups, which enhance its solubility and reactivity. This makes it particularly useful in biological and medicinal chemistry applications, where solubility and interaction with biological targets are crucial .

Properties

IUPAC Name

4,6-dimorpholin-4-yl-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c18-10(19)9-13-11(16-1-5-20-6-2-16)15-12(14-9)17-3-7-21-8-4-17/h1-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQFUXWZUXEQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C(=O)O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361662
Record name 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626223-48-1
Record name 4,6-Di-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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